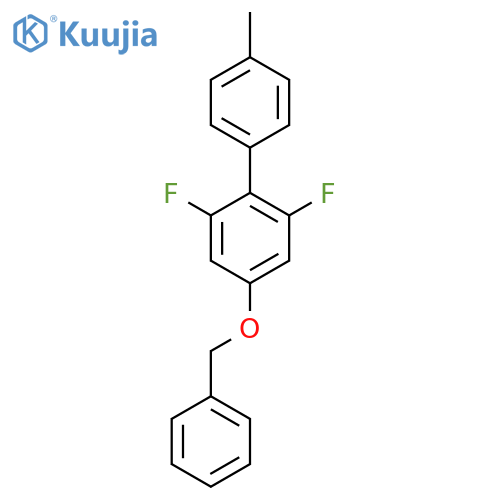Cas no 2172239-21-1 (5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene)

2172239-21-1 structure
商品名:5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene 化学的及び物理的性質
名前と識別子
-
- 5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene
- EN300-1586490
- 2172239-21-1
-
- インチ: 1S/C20H16F2O/c1-14-7-9-16(10-8-14)20-18(21)11-17(12-19(20)22)23-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3
- InChIKey: IGERWVRXPXFCND-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1C1C=CC(C)=CC=1)F)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 310.11692145g/mol
- どういたいしつりょう: 310.11692145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 5.6
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1586490-5.0g |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene |
2172239-21-1 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1586490-1000mg |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene |
2172239-21-1 | 1000mg |
$1229.0 | 2023-09-24 | ||
| Enamine | EN300-1586490-50mg |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene |
2172239-21-1 | 50mg |
$1032.0 | 2023-09-24 | ||
| Enamine | EN300-1586490-0.5g |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene |
2172239-21-1 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1586490-2.5g |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene |
2172239-21-1 | 2.5g |
$2408.0 | 2023-06-04 | ||
| Enamine | EN300-1586490-100mg |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene |
2172239-21-1 | 100mg |
$1081.0 | 2023-09-24 | ||
| Enamine | EN300-1586490-0.25g |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene |
2172239-21-1 | 0.25g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1586490-5000mg |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene |
2172239-21-1 | 5000mg |
$3562.0 | 2023-09-24 | ||
| Enamine | EN300-1586490-250mg |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene |
2172239-21-1 | 250mg |
$1131.0 | 2023-09-24 | ||
| Enamine | EN300-1586490-10000mg |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene |
2172239-21-1 | 10000mg |
$5283.0 | 2023-09-24 |
5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
2172239-21-1 (5-(benzyloxy)-1,3-difluoro-2-(4-methylphenyl)benzene) 関連製品
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 61389-26-2(Lignoceric Acid-d4)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
